3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone is an organic compound with the molecular formula C19H21BrN2O and a molecular weight of 373.3 g/mol. This compound is significant in the field of organic chemistry due to its diverse applications and synthesis methods.
Preparation Methods
The synthesis of 3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone typically involves multiple steps. One common synthetic route includes the bromination of 2-(4-methylpiperazinomethyl) benzophenone. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium carbonate in a suitable solvent.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols or amines.
Scientific Research Applications
3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.
Comparison with Similar Compounds
3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone can be compared with similar compounds such as:
2-(4-methylpiperazinomethyl) benzophenone: Lacks the bromine atom, leading to different reactivity and applications.
3’-Chloro-2-(4-methylpiperazinomethyl) benzophenone:
3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone: The presence of fluorine instead of bromine affects its reactivity and biological activity.
Properties
IUPAC Name |
(3-bromophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c1-21-9-11-22(12-10-21)14-16-5-2-3-8-18(16)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPQDFWWTJXLJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643870 |
Source
|
Record name | (3-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-01-2 |
Source
|
Record name | (3-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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